Purine, 2,6-bis(benzamido)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

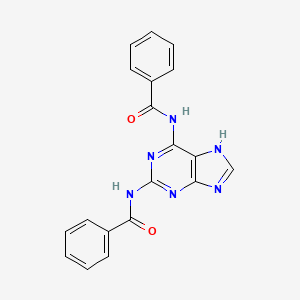

Purine, 2,6-bis(benzamido)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two benzamido groups attached to the purine ring at positions 2 and 6. The molecular formula of Purine, 2,6-bis(benzamido)- is C19H14N6O2, and it has a molecular weight of 358.3535

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Purine, 2,6-bis(benzamido)- involves the reaction of hypoxanthine with benzylamine in the presence of a composite catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) solvent at a temperature range of 50°C to 75°C. The composite catalyst used includes iodine (I2), phosphorus pentoxide (P2O5), and zinc chloride (ZnCl2). The mass ratio of hypoxanthine to the composite catalyst is 1:0.3-0.5, and the mass ratio of P2O5:ZnCl2:I2 is 1:0.2-0.3:0.01-0.02 . After the reaction, the pH is adjusted to neutrality to obtain the final product.

Industrial Production Methods: The industrial production of Purine, 2,6-bis(benzamido)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of activated carbon during the reaction can further enhance the yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Purine, 2,6-bis(benzamido)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the benzamido groups or the purine ring itself.

Substitution: The benzamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Therapy

Purine derivatives, including 2,6-bis(benzamido)-, have been investigated for their role in cancer treatment. They are known to interact with DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to the death of rapidly dividing cancer cells. Studies have shown that compounds similar to 2,6-bis(benzamido)- can effectively inhibit the activity of topoisomerase II, making them candidates for anticancer drugs .

Case Study:

- A study evaluated the effects of various purine derivatives on cell lines representing different types of cancer. The results indicated that 2,6-bis(benzamido)- exhibited significant cytotoxicity against breast and prostate cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

1.2 Antiviral Activity

Research has also highlighted the antiviral properties of purine derivatives. Compounds like 2,6-bis(benzamido)- have been shown to inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the treatment of viral infections such as HIV and hepatitis .

Data Table: Antiviral Efficacy of Purine Derivatives

| Compound | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2,6-bis(benzamido)- | HIV | 5.0 | |

| 9H-purine-2,6-diamine | Hepatitis B | 3.5 | |

| Other derivatives | Influenza | 4.0 |

Biochemical Applications

2.1 Enzyme Inhibition

The ability of purine derivatives to inhibit specific enzymes makes them valuable in biochemical research. For instance, the inhibition of DNA topoisomerase II by 2,6-bis(benzamido)- provides insights into the mechanisms of action for various drugs used in cancer therapy .

Case Study:

- A comprehensive study was conducted to assess how different concentrations of 2,6-bis(benzamido)- affected topoisomerase II activity in vitro. The findings revealed a dose-dependent inhibition pattern, reinforcing its potential as a lead compound for drug development aimed at targeting this enzyme .

Environmental Applications

Recent studies have begun to explore the environmental implications of purine derivatives like 2,6-bis(benzamido)-. These compounds can be involved in bioremediation processes due to their ability to interact with microbial systems.

Data Table: Environmental Impact Assessment

Mecanismo De Acción

The mechanism of action of Purine, 2,6-bis(benzamido)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in purine metabolism. For example, it can inhibit phosphodiesterases (PDEs) and transient receptor potential ankyrin 1 (TRPA1) channels, leading to anti-inflammatory and analgesic effects . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparación Con Compuestos Similares

- Adenine (6-amino purine)

- Guanine (2-amino-6-oxy purine)

- Hypoxanthine (6-oxy purine)

- Xanthine (2,6-dioxy purine)

Comparison: Purine, 2,6-bis(benzamido)- is unique due to the presence of two benzamido groups, which significantly alter its chemical properties and reactivity compared to other purine derivatives. While adenine and guanine are primarily involved in genetic material, Purine, 2,6-bis(benzamido)- has broader applications in chemical synthesis and medicinal chemistry. Its unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Actividad Biológica

Purine, 2,6-bis(benzamido)- (CAS No. 51173-57-0), is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Overview of Purine, 2,6-bis(benzamido)-

Purine derivatives are known for their diverse biological activities. The specific structure of 2,6-bis(benzamido)- enhances its interaction with biological targets, making it a candidate for therapeutic applications. The compound has been synthesized and characterized through various methods, demonstrating its utility in biological research.

The biological activity of Purine, 2,6-bis(benzamido)- is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Notably, this compound has shown potential in:

- Inhibition of Enzymatic Activity : Similar to other purine derivatives, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression and have been implicated in cancer proliferation .

- Displacement of Bromodomains : Research indicates that this compound can displace the BRD9 bromodomain from chromatin, affecting gene expression and potentially leading to therapeutic effects against cancers associated with BRD9 mutations .

Anticancer Activity

Studies have demonstrated that Purine, 2,6-bis(benzamido)- exhibits significant anticancer properties. It has been tested against various cancer cell lines with the following results:

The compound's ability to inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, Purine, 2,6-bis(benzamido)- has shown promise as an antimicrobial agent. Its effectiveness against various pathogens was evaluated in vitro:

Case Studies

- Inhibition of Trypanosomatids : A study investigated the effect of Purine derivatives on Trypanosoma brucei, revealing that certain structural modifications enhanced their efficacy as inhibitors. The study concluded that 2,6-bis(benzamido)- could serve as a scaffold for developing new treatments against trypanosomiasis .

- Cancer Cell Proliferation : Another research effort focused on the compound's effects on various cancer cell lines. Results indicated a marked reduction in cell viability at low micromolar concentrations due to CDK inhibition. This suggests potential applications in targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of Purine, 2,6-bis(benzamido)-, it is useful to compare it with other purine derivatives:

| Compound | Biological Activity | Target |

|---|---|---|

| Purine, 2,6-bis(benzamido)- | Anticancer and antimicrobial | CDKs and bromodomains |

| NU2058 | CDK inhibitor | Cyclin-dependent kinases |

| AdoMetDC inhibitors | Antiparasitic | Polyamine metabolism |

This comparison highlights the versatility of purine derivatives and their potential applications across various therapeutic areas.

Propiedades

IUPAC Name |

N-(2-benzamido-7H-purin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)22-16-14-15(21-11-20-14)23-19(24-16)25-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTOITXPCGGWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2NC=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.